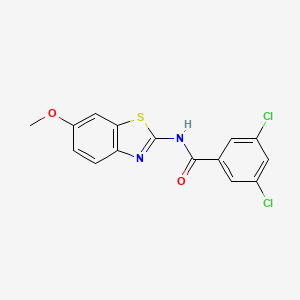

3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications

Properties

IUPAC Name |

3,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c1-21-11-2-3-12-13(7-11)22-15(18-12)19-14(20)8-4-9(16)6-10(17)5-8/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQMGLSEZUUZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 5 positions.

Methoxylation: The methoxy group is introduced by reacting the chlorinated benzothiazole with methanol in the presence of a base such as sodium methoxide.

Amidation: Finally, the benzothiazole derivative is reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Substituted benzothiazole derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival.

Pathways: By inhibiting these enzymes, the compound disrupts essential metabolic pathways in bacteria, leading to their death. Additionally, it may interfere with DNA replication and protein synthesis in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.

Uniqueness

3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and disrupt various metabolic pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound classified as a benzothiazole derivative. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, antifungal, and anticancer properties. Its unique structural features, including the presence of dichloro and methoxy groups, contribute to its distinct biological activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H10Cl2N2O2S

- CAS Number : 391218-21-6

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Chlorination : Introduction of chlorine at the 3 and 5 positions using chlorinating agents such as thionyl chloride.

- Methoxylation : Reaction with methanol in the presence of a base to introduce the methoxy group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative study reported that compounds with similar structures showed varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 15.67 | 31.25 |

| Chloramphenicol | 24.6 | 32.8 |

This data suggests that the compound's antimicrobial efficacy is comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In antifungal assays, this compound has shown promising results against various fungal strains. For example, it demonstrated an IC50 value of 11.8 µM against Candida albicans, which is significant when compared to standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound is believed to inhibit crucial enzymes involved in cancer cell proliferation and survival:

- Molecular Targets : Dihydroorotase and DNA gyrase are among the enzymes inhibited by this compound.

In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for tumor growth .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Inhibits enzymes critical for bacterial growth and cancer cell survival.

- Disruption of Metabolic Pathways : Interferes with DNA replication and protein synthesis.

This multifaceted mechanism underlines its potential in both antimicrobial and anticancer therapies.

Q & A

Basic: What are the optimal synthetic routes for 3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted benzothiazol-2-amine. A common method includes refluxing 3,5-dichlorobenzoyl chloride with 6-methoxy-1,3-benzothiazol-2-amine in ethanol or pyridine under anhydrous conditions. Catalytic acetic acid may enhance reaction efficiency. Post-reaction, solvent evaporation and purification via column chromatography or recrystallization are recommended. Optimization of solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios (1:1 molar ratio) can improve yields beyond 70% .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs (e.g., SHELXL for refinement) is critical for resolving ambiguities. For example, hydrogen bonding networks (e.g., N–H···N interactions) and torsional angles of the benzothiazole moiety can be precisely determined. If twinning is observed, SHELXL’s twin refinement tools (BASF parameter) and Mercury CSD’s packing similarity analysis help validate the structure. The Materials Module in Mercury enables comparison with analogous crystal structures in the Cambridge Structural Database (CSD) to identify deviations .

Basic: Which spectroscopic techniques are essential for characterizing this benzamide derivative?

Key techniques include:

- NMR (¹H/¹³C): To confirm the amide bond (δ ~8–10 ppm for NH) and substituent positions (e.g., methoxy at δ ~3.8 ppm).

- IR : Identification of amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C–Cl vibrations (~550–750 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 371.02).

- HPLC : To assess purity (>95%) using C18 columns with UV detection .

Advanced: How to address discrepancies in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent/DMSO concentration). Mitigation strategies include:

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Control experiments : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.

- Solubility checks : Confirm compound solubility in assay buffers via dynamic light scattering (DLS). Cross-validation with orthogonal assays (e.g., SPR for binding affinity) is advised .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding poses with targets like kinase domains, prioritizing hydrogen bonds with the benzothiazole nitrogen.

- Molecular dynamics (GROMACS) : Simulates stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR : Correlates substituent electronic parameters (Hammett σ) with activity trends. Validate predictions with in vitro enzyme inhibition assays (e.g., NADPH-dependent reductase) .

Basic: How to optimize reaction conditions to improve yield and purity?

- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) often enhance reactivity vs. ethanol.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature : Controlled heating (60–80°C) minimizes side reactions.

- Workup : Acid-base extraction removes unreacted starting materials. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: What strategies validate the crystal structure when twinning or disorder is present?

- SHELXL refinement : Apply TWIN and BASF commands to model twinned domains.

- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., C–H···O) to confirm packing stability.

- PLATON ADDSYM : Check for missed symmetry operations. Cross-validate with powder XRD to exclude phase impurities .

Basic: What are the key functional groups influencing the compound’s reactivity?

- Amide group : Participates in hydrogen bonding with biological targets.

- Chloro substituents : Electron-withdrawing effects activate the benzene ring for electrophilic substitution.

- Benzothiazole moiety : Enhances π-π stacking with aromatic residues in enzymes .

Advanced: How to design derivatives to enhance specific pharmacological properties?

- SAR studies : Introduce electron-donating groups (e.g., –OCH₃) at the benzamide para-position to boost lipophilicity (logP).

- Bioisosteric replacement : Substitute chlorine with trifluoromethyl to improve metabolic stability.

- Prodrug strategies : Add ester moieties to enhance solubility. Validate via in vitro ADMET assays (e.g., microsomal stability) .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of chloro-containing vapors.

- Waste disposal : Collect in halogenated waste containers per OSHA guidelines.

- Acute toxicity : LD₅₀ data (if available) should guide handling; consult SDS for CAS 23950-58-5 analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.